3-Cyano-N-piperidin-4-yl-benzamide hydrochloride
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Overview
Description
3-Cyano-N-piperidin-4-yl-benzamide hydrochloride is a chemical compound with the molecular formula C13H16ClN3O. It is a derivative of benzamide, featuring a cyano group and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Introduction of the Cyano Group: The cyano group can be introduced via cyanoacetylation of amines, where amines react with cyanoacetates under specific conditions.
Coupling with Benzamide: The final step involves coupling the cyano-substituted piperidine with benzamide under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzamide moiety can participate in substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often require acidic or basic conditions and suitable nucleophiles.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-Cyano-N-piperidin-4-yl-benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar structure but may have different substituents on the benzamide moiety.
Cyanoacetamide derivatives: These compounds contain a cyano group and an amide group, similar to 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride.
Uniqueness: this compound is unique due to its specific combination of a cyano group, a piperidine ring, and a benzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-cyano-N-piperidin-4-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c14-9-10-2-1-3-11(8-10)13(17)16-12-4-6-15-7-5-12;/h1-3,8,12,15H,4-7H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGXKNABFCYOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC(=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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